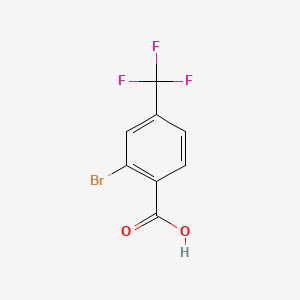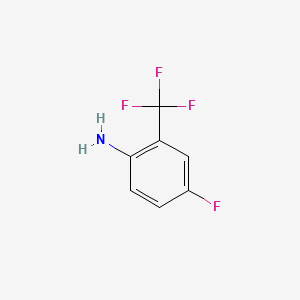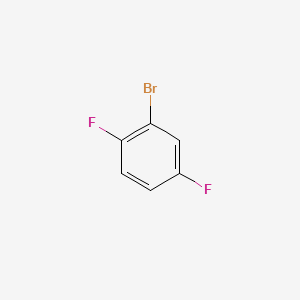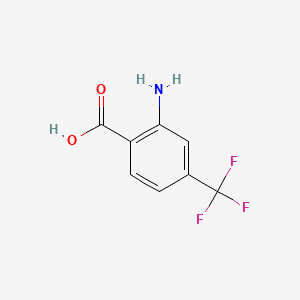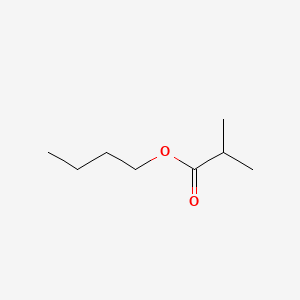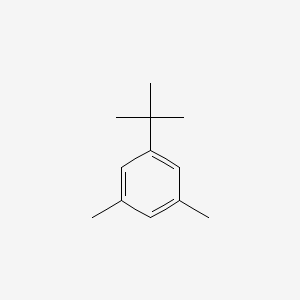![molecular formula C8H18N2 B1265506 [1-(Aminomethyl)cyclohexyl]methanamine CAS No. 36510-95-9](/img/structure/B1265506.png)
[1-(Aminomethyl)cyclohexyl]methanamine
Übersicht
Beschreibung
1,1-Cyclohexanedimethanamine is an organic compound belonging to the class of cycloaliphatic amines. It is characterized by a cyclohexane ring with two methanamine groups attached at the 1,1-positions. This compound is known for its applications in various fields, including polymer chemistry and materials science.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: 1,1-Cyclohexandimethanamin kann durch katalytische Hydrierung von m-Xylylendiamin synthetisiert werden. Dieser Prozess beinhaltet die Reduktion des aromatischen Rings zu einem Cyclohexanring unter Beibehaltung der Aminfunktionalitäten .
Industrielle Produktionsmethoden: In industriellen Umgebungen umfasst die Produktion von 1,1-Cyclohexandimethanamin typischerweise einen zweistufigen Reaktionsprozess. Der erste Schritt ist die Hydrierung von m-Xylylendiamin, gefolgt von einer Isomerisierungsreaktion, um das gewünschte Produkt zu erhalten .
Chemische Reaktionsanalyse
Reaktionstypen: 1,1-Cyclohexandimethanamin durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Verbindung kann zu entsprechenden Iminen oder Nitrilen oxidiert werden.
Reduktion: Sie kann zu sekundären oder tertiären Aminen reduziert werden.
Substitution: Die Aminogruppen können an nukleophilen Substitutionsreaktionen mit Elektrophilen teilnehmen.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden verwendet.
Substitution: Elektrophile wie Alkylhalogenide oder Acylchloride werden häufig in Substitutionsreaktionen verwendet.
Hauptprodukte:
Oxidation: Imine oder Nitrile.
Reduktion: Sekundäre oder tertiäre Amine.
Substitution: Alkylierte oder acylierte Derivate.
Analyse Chemischer Reaktionen
Types of Reactions: 1,1-Cyclohexanedimethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or nitriles.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The amine groups can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products:
Oxidation: Imines or nitriles.
Reduction: Secondary or tertiary amines.
Substitution: Alkylated or acylated derivatives.
Wissenschaftliche Forschungsanwendungen
1,1-Cyclohexandimethanamin hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Biologie: Die Verbindung wird aufgrund ihrer Fähigkeit, stabile Komplexe mit verschiedenen Arzneimitteln zu bilden, auf ihre potenzielle Verwendung in Arzneimittel-Abgabesystemen untersucht.
Medizin: Die Forschung ist im Gange, um ihr Potenzial als Baustein für Pharmazeutika zu untersuchen, insbesondere bei der Synthese von bioaktiven Molekülen.
Wirkmechanismus
Der Wirkmechanismus von 1,1-Cyclohexandimethanamin beinhaltet seine Wechselwirkung mit verschiedenen molekularen Zielstrukturen. Die Aminogruppen können Wasserstoffbrückenbindungen und ionische Wechselwirkungen mit anderen Molekülen eingehen und so die Bildung stabiler Komplexe ermöglichen. In der Polymerchemie wirkt es als Vernetzer und verbessert so die mechanischen Eigenschaften und die thermische Stabilität der Polymere .
Ähnliche Verbindungen:
1,3-Bis(aminomethyl)cyclohexan: Diese Verbindung gehört ebenfalls zur Klasse der cycloaliphatischen Amine und wird als Härter für Epoxidharze verwendet.
1,4-Bis(aminomethyl)cyclohexan: Eine weitere ähnliche Verbindung mit Anwendungen in der Polymerchemie.
Einzigartigkeit: 1,1-Cyclohexandimethanamin ist aufgrund seiner spezifischen strukturellen Konfiguration einzigartig, die ihm besondere chemische und physikalische Eigenschaften verleiht. Seine Fähigkeit, stabile Komplexe zu bilden und als Vernetzer zu wirken, macht es besonders wertvoll bei der Herstellung von Hochleistungspolymeren .
Wirkmechanismus
The mechanism of action of 1,1-Cyclohexanedimethanamine involves its interaction with various molecular targets. The amine groups can form hydrogen bonds and ionic interactions with other molecules, facilitating the formation of stable complexes. In polymer chemistry, it acts as a cross-linking agent, enhancing the mechanical properties and thermal stability of the polymers .
Vergleich Mit ähnlichen Verbindungen
1,3-Bis(aminomethyl)cyclohexane: This compound also belongs to the cycloaliphatic amine class and is used as an epoxy resin curing agent.
1,4-Bis(aminomethyl)cyclohexane: Another similar compound with applications in polymer chemistry.
Uniqueness: 1,1-Cyclohexanedimethanamine is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Its ability to form stable complexes and act as a cross-linking agent makes it particularly valuable in the production of high-performance polymers .
Eigenschaften
IUPAC Name |
[1-(aminomethyl)cyclohexyl]methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2/c9-6-8(7-10)4-2-1-3-5-8/h1-7,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZAHJRZBUWYCBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(CN)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60275717 | |
| Record name | bis (aminomethyl) cyclohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60275717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36510-95-9 | |
| Record name | bis (aminomethyl) cyclohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60275717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(4-Aminobenzoyl)amino]pentanedioic acid](/img/structure/B1265424.png)
![6-Bromo-3-methyl-3H-dibenz[f,ij]isoquinoline-2,7-dione](/img/structure/B1265425.png)

